molecular formula C8H12N2O B8022635 4-Pyrazin-2-YL-butan-1-OL CAS No. 667461-46-3

4-Pyrazin-2-YL-butan-1-OL

Cat. No.: B8022635
CAS No.: 667461-46-3
M. Wt: 152.19 g/mol
InChI Key: RHOZNXDNIJSWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrazin-2-YL-butan-1-OL is a chemical compound with the molecular formula C₈H₁₂N₂O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrazin-2-YL-butan-1-OL typically involves the reaction of pyrazine with butan-1-ol under specific conditions. One common method is the condensation reaction between pyrazine-2-carboxylic acid and butan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be used to facilitate the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyrazin-2-YL-butan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-Pyrazin-2-YL-butan-1-one.

    Reduction: The compound can be reduced to form 4-Pyrazin-2-YL-butan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

    Oxidation: 4-Pyrazin-2-YL-butan-1-one

    Reduction: 4-Pyrazin-2-YL-butan-1-amine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Pyrazin-2-YL-butan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-Pyrazin-2-YL-butan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound, known for its aromatic properties and use in various chemical reactions.

    4-Pyrazin-2-YL-butan-1-one: An oxidized derivative with different chemical properties.

    4-Pyrazin-2-YL-butan-1-amine: A reduced derivative with potential biological activities.

Uniqueness

4-Pyrazin-2-YL-butan-1-OL is unique due to the presence of both a hydroxyl group and a pyrazine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities make it a valuable compound for research in medicine and biology.

Properties

IUPAC Name

4-pyrazin-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-2-1-3-8-7-9-4-5-10-8/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOZNXDNIJSWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696140
Record name 4-(Pyrazin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667461-46-3
Record name 4-(Pyrazin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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